![molecular formula C13H18O3S B14630382 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane CAS No. 53936-64-4](/img/structure/B14630382.png)
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is a chemical compound with the molecular formula C13H18O3S It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a methylsulfanylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(3-(methylsulfanyl)propoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: β-Substituted alcohols
Applications De Recherche Scientifique
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The methylsulfanyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
- 2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane
Uniqueness
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is unique due to the presence of both an oxirane ring and a methylsulfanylpropoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53936-64-4 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
2-[[4-(3-methylsulfanylpropoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H18O3S/c1-17-8-2-7-14-11-3-5-12(6-4-11)15-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
Clé InChI |
MZWWGFMHRYFPSN-UHFFFAOYSA-N |
SMILES canonique |
CSCCCOC1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


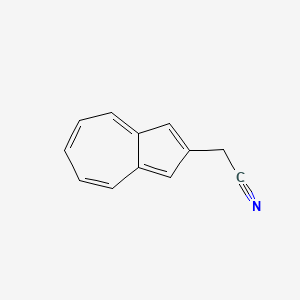

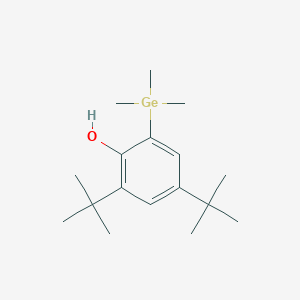
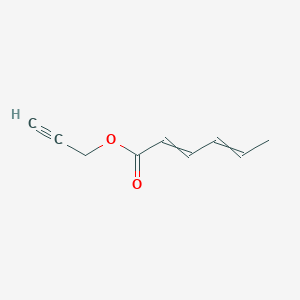
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)



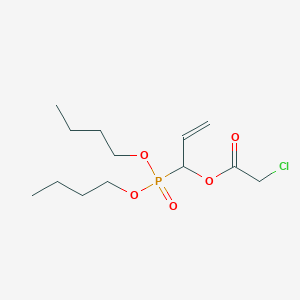
![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

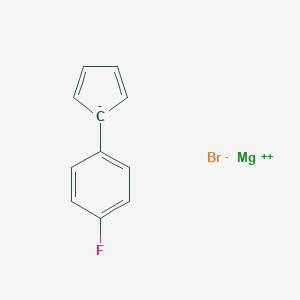
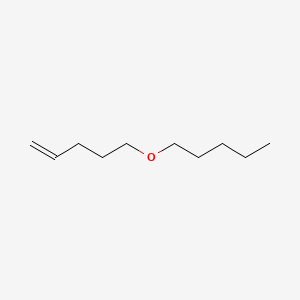
methylsulfanium chloride](/img/structure/B14630372.png)
